
Silaid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silaid is a chemical compound with the molecular formula C17H21ClO2Si . It is known for its unique properties and applications in various fields, including agriculture and horticulture. This compound has been studied for its role in facilitating mechanical harvesting of fruits, particularly sour cherries .
Métodos De Preparación
The preparation of Silaid involves several synthetic routes and reaction conditions. One common method includes the use of tetraethyl orthosilicate (TEOS) as a precursor. The synthesis process typically involves the following steps:
Hydrolysis and Condensation: TEOS is hydrolyzed in the presence of water and an acid catalyst to form silicic acid. This is followed by condensation reactions to form a silica network.
Functionalization: The silica network is then functionalized with organic groups to form the desired compound, this compound.
Industrial production methods for this compound often involve large-scale synthesis using similar principles but optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Silaid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Silaid has a wide range of scientific research applications, including:
Environmental Remediation: This compound has been used in environmental applications, such as wastewater purification and soil remediation.
Industrial Applications: This compound is used in the production of silica-based materials, which have applications in various industries, including electronics and construction.
Mecanismo De Acción
The mechanism of action of Silaid involves its interaction with specific molecular targets and pathways. In agricultural applications, this compound works by reducing the fruit removal force, which facilitates mechanical harvesting. This is achieved through its interaction with the plant’s cellular structures, leading to changes in the mechanical properties of the fruit .
In biomedical applications, this compound-based nanoparticles interact with cellular membranes and intracellular targets to deliver therapeutic agents effectively. The nanoparticles can be functionalized to target specific cells or tissues, enhancing their efficacy and reducing side effects .
Comparación Con Compuestos Similares
Silaid can be compared with other similar compounds, such as tetraethyl orthosilicate (TEOS) and silica nanoparticles . While TEOS is a common precursor in the synthesis of silica-based compounds, this compound offers unique advantages in terms of its functionalization and applications .
Similar compounds include:
Tetraethyl Orthosilicate (TEOS): Used as a precursor in the synthesis of silica-based materials.
Silica Nanoparticles: Widely used in biomedical and environmental applications due to their high surface area and biocompatibility.
This compound’s uniqueness lies in its specific functionalization, which allows for targeted applications in agriculture and biomedicine.
Propiedades
Número CAS |
41289-08-1 |
|---|---|
Fórmula molecular |
C17H21ClO2Si |
Peso molecular |
320.9 g/mol |
Nombre IUPAC |
2-chloroethyl-methyl-bis(phenylmethoxy)silane |
InChI |
InChI=1S/C17H21ClO2Si/c1-21(13-12-18,19-14-16-8-4-2-5-9-16)20-15-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
Clave InChI |
HGOBZGOWIVLKDF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CCCl)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


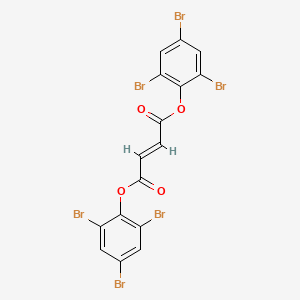
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
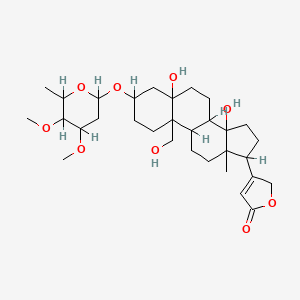
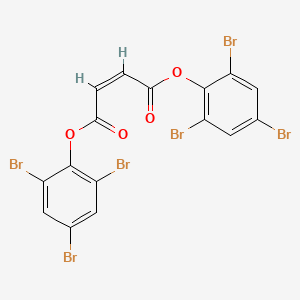
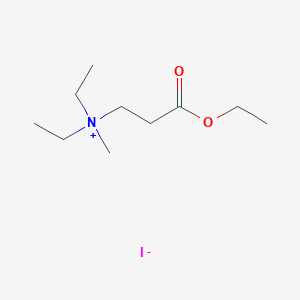
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)

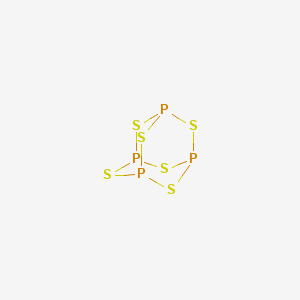

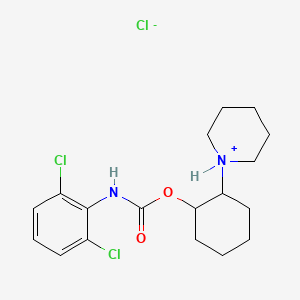
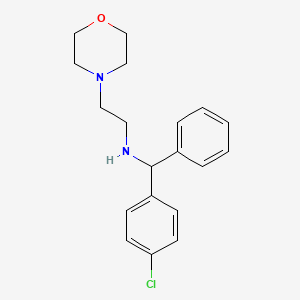

![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
